3-Methyl-1-(4-nitrophenyl)butan-1-one
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Overview
Description
3-Methyl-1-(4-nitrophenyl)butan-1-one is an organic compound with the molecular formula C11H13NO3 It is a derivative of butanone, featuring a nitrophenyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(4-nitrophenyl)butan-1-one typically involves the reaction of 3-methyl-2-butanone with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(4-nitrophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-(4-nitrophenyl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-nitrophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Butanone, 3-methyl-1-(4-aminophenyl)-: Similar structure but with an amino group instead of a nitro group.
1-Butanone, 3-methyl-1-(4-chlorophenyl)-: Similar structure but with a chloro group instead of a nitro group.
1-Butanone, 3-methyl-1-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: 3-Methyl-1-(4-nitrophenyl)butan-1-one is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activities. The presence of the nitro group allows for specific reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
3-methyl-1-(4-nitrophenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(2)7-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIHBNJZQHOZOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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